molecular formula C18H33NNa2O4 B1200819 Disodium lauriminodipropionate CAS No. 3655-00-3

Disodium lauriminodipropionate

Cat. No. B1200819
CAS RN: 3655-00-3
M. Wt: 373.4 g/mol
InChI Key: KSDGSKVLUHKDAL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium Lauriminodipropionate is a disodium salt of lauriminodipropionic acid . It is used in cosmetic formulations and acts as an antistatic agent (reduces static charges by neutralizing the electric charge on the surface, e.g., of hair), surfactant, skin cleanser, and foaming agent .


Synthesis Analysis

The salts of lauriminodipropionic acid are produced in a two-step synthesis . First, dodecylamine (laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate, in methanol, to yield monopropionic acid methyl ester and dipropionic acid methyl ester .


Molecular Structure Analysis

Disodium Lauriminodipropionate has the molecular formula C18H33NNa2O4 . Its average mass is 373.439 Da and its monoisotopic mass is 373.220490 Da .

Scientific Research Applications

  • Use in Cosmetics : Disodium lauriminodipropionate functions as a hair-conditioning agent and surfactant-cleansing agent in cosmetics. It has been assessed for safety and found to be safe as a cosmetic ingredient in the current practices of use and concentration (Burnett et al., 2013).

  • Safety Assessment in Cosmetic Formulations : Further safety assessments indicate that disodium lauriminodipropionate, as used in various cosmetic formulations, requires more data to substantiate its safety, highlighting the need for more research in areas such as teratogenic, mutagenic, or carcinogenic potential (Andersen, 1997).

  • Pharmaceutical Applications : In pharmaceuticals, disodium lauriminodipropionate has been studied for its impact on aerosolized powders, specifically examining the effects of particle morphology on emitted dose and dispersion properties in aerosol formulations (Fults et al., 1997).

  • Tribological Performance in Lubricants : A study involving disodium lauriminodipropionate in lubricant formulations showed that it can reduce friction and wear, enhancing the penetration and performance of lubricants in steel-on-steel sliding interfaces (Feng et al., 2021).

  • Nanoparticle Toxicity Study : In a study on mussels, disodium lauriminodipropionate was investigated for its combined toxicity with titanium dioxide nanoparticles, highlighting its impact on lysosomal membrane stability (Jimeno-Romero et al., 2016).

  • Impact on Toxic Shock Syndrome Toxin Production : Research has shown that disodium lauriminodipropionate can suppress the production of toxic shock syndrome toxin 1 by Staphylococcus aureus, indicating its potential use in inhibiting bacterial toxin production (McNamara et al., 2009).

Mechanism of Action

Disodium Lauriminodipropionate functions as a hair-conditioning agent and surfactant-cleansing agent . It is also used in the formulation of a novel derivative of vitamin E, providing enhanced stability and greater efficacy as an anti-inflammatory .

Future Directions

The beneficial use of vitamins in general, and specifically vitamin E, continues to be an active area in dermatology and cosmetic science . Disodium Lauriminodipropionate Tocopheryl Phosphates, a novel derivative of vitamin E, provides enhanced stability and greater efficacy as an anti-inflammatory . This suggests potential future directions for the use of Disodium Lauriminodipropionate in cosmetic science.

properties

IUPAC Name

disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGSKVLUHKDAL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17066-08-9 (Parent)
Record name Disodium lauriminodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9063116
Record name Disodium lauriminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

3655-00-3, 26256-79-1
Record name Disodium lauriminodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium lauriminodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(dodecylimino)dipropionic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium N-(2-carboxyethyl)-N-dodecyl-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM LAURIMINODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAS63U0A87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DISODIUM LAURIMINODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium lauriminodipropionate
Reactant of Route 2
Disodium lauriminodipropionate
Reactant of Route 3
Reactant of Route 3
Disodium lauriminodipropionate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Disodium lauriminodipropionate
Reactant of Route 5
Reactant of Route 5
Disodium lauriminodipropionate
Reactant of Route 6
Reactant of Route 6
Disodium lauriminodipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.